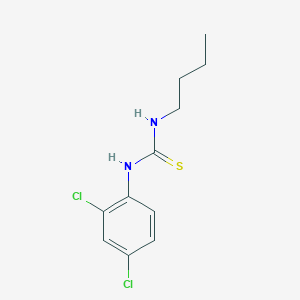

1-Butyl-3-(2,4-dichlorophenyl)thiourea

Description

Properties

IUPAC Name |

1-butyl-3-(2,4-dichlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPCTYOSBDBBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Butyl-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-Butyl-3-(2,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-Butyl-3-(2,4-dichlorophenyl)thiourea has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer treatment.

Industry: It is used in the production of dyes, elastomers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Hydrogen Bonding

Adamantane-Carbonyl Derivatives :

highlights five adamantane-1-carbonyl thioureas (compounds 2–6 ) with varied aryl substituents. Compound 4 (1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea) shares the 2,4-dichlorophenyl group with the target compound but differs in the N1 substituent (adamantane-carbonyl vs. butyl). Hirshfeld surface analysis reveals that 4 exhibits shorter hydrogen bonds (e.g., N–H···S and C–H···O interactions) compared to nitro- or fluoro-substituted analogs, likely due to the electron-withdrawing chlorine atoms enhancing hydrogen bond acceptor strength. The butyl group in the target compound may reduce crystal packing efficiency due to its flexibility, contrasting with the rigid adamantane moiety in 4 .

Benzoyl Derivatives :

1-Benzoyl-3-(4-hydroxyphenyl)thiourea () adopts a syn–anti configuration across the thiourea C–N bond, a common feature in benzoylthioureas. The hydroxyl group in this compound facilitates strong O–H···S hydrogen bonds, whereas the 2,4-dichlorophenyl group in the target compound promotes Cl···π and C–H···Cl interactions, altering supramolecular assembly .

Data Tables

Table 1: Structural and Hydrogen Bonding Comparison

*Predicted based on analogous thioureas.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Butyl-3-(2,4-dichlorophenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) Reaction of 2,4-dichloroaniline with thiophosgene to form the isothiocyanate intermediate, followed by (2) nucleophilic addition of n-butylamine. Optimization includes controlling temperature (0–5°C for thiophosgene reactions to prevent side products) and using anhydrous solvents like THF or dichloromethane to enhance yield . Purity is improved via recrystallization from ethanol or methanol.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- FTIR : Confirm the presence of –NH (3100–3300 cm⁻¹) and C=S (1250–1350 cm⁻¹) groups .

- NMR : ¹H NMR should show signals for the butyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the thiourea carbon (δ ~180 ppm) .

- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What are the primary chemical reactions this compound undergoes, and how are they monitored?

- Methodological Answer : Key reactions include:

- Oxidation : Using H₂O₂ or mCPBA to form sulfinic/sulfonic derivatives. Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and LC-MS for product identification .

- Nucleophilic Substitution : Reactivity at the thiourea sulfur can be assessed using electrophiles like alkyl halides, monitored by ¹H NMR shifts in –NH protons .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase or bacterial targets). The dichlorophenyl group’s hydrophobic interactions and thiourea’s hydrogen-bonding capacity are critical .

- DFT Calculations : Gaussian or ORCA software can calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Profiling : Use MIC assays (for antimicrobial activity) and MTT assays (for cytotoxicity) across multiple cell lines. Compare results under standardized conditions (e.g., 24–72 hr incubations) .

- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length or halogen substitution) to isolate structural contributors to specific activities .

Q. How does the compound interact with biological membranes, and what techniques quantify this?

- Methodological Answer :

- Liposome Binding Assays : Fluorescence quenching using dansyl-labeled liposomes to measure partitioning coefficients .

- MD Simulations : GROMACS or NAMD to model membrane penetration, focusing on the dichlorophenyl group’s role in lipid bilayer interactions .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor hydrolysis products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Identify sulfonic acid derivatives as primary degradation products .

- Isotope Labeling : Use ¹⁴C-labeled thiourea to track metabolic fate in in vitro hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.